Cas no 53531-31-0 (9-Trifluoroacetylanthracene)
9-Trifluoroacetylanthracene Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(9-anthracenyl)-2,2,2-trifluoro-
- 9-Trifluoroacetylanthracene
- 1-anthracen-9-yl-2,2,2-trifluoroethanone
- 9-Anthryl Trifluoromethyl Ketone
- 1-(anthracen-9-yl)-2,2,2-trifluoroethanone
- 9-(Trifluoroacetyl)anthracene
- 1-(9-anthryl)-2,2,2-trifluoroethan-1-one
- 1-(9-Anthryl)-2,2,2-trifluoroethanone
- 9-anthryl
- PubChem16290
- BIDD:GT0598
- MNCMBBIFTVWHIP-UHFFFAOYSA-N
- PC4531
- 9-(Trifluoroacetyl)anthracene,
- Ethanone, 1-(9-anthracenyl)-2,2,2-trifluoro-
- NS00057674
- SCHEMBL6081630
- 1-(9-Anthryl)-2,2,2-trifluoroethanone #
- EINECS 258-609-4
- CS-0313489
- FT-0767094
- DTXSID50201747
- MFCD00001258
- AS-65416
- 1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-one
- AKOS015852686
- 53531-31-0
- T71022
- A1422
-
- MDL: MFCD00001258
- Inchi: 1S/C16H9F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
- InChI Key: MNCMBBIFTVWHIP-UHFFFAOYSA-N
- SMILES: FC(C(C1C2C=CC=CC=2C=C2C=CC=CC=12)=O)(F)F
Computed Properties
- Exact Mass: 274.06100
- Monoisotopic Mass: 274.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: powder
- Density: 1.3021 (estimate)
- Melting Point: 83.0 to 86.0 deg-C
- PSA: 17.07000
- LogP: 4.73800
- Solubility: Not determined
9-Trifluoroacetylanthracene Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
9-Trifluoroacetylanthracene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009352-1g |
9-Trifluoroacetylanthracene |
53531-31-0 | 98% | 1g |
£54.00 | 2022-03-01 | |
| Fluorochem | 009352-5g |
9-Trifluoroacetylanthracene |
53531-31-0 | 98% | 5g |
£162.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161975-1G |
9-Trifluoroacetylanthracene |
53531-31-0 | >98.0%(GC) | 1g |
¥646.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161975-200mg |
9-Trifluoroacetylanthracene |
53531-31-0 | >98.0%(GC) | 200mg |
¥204.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161975-5G |
9-Trifluoroacetylanthracene |
53531-31-0 | >98.0%(GC) | 5g |
¥2265.90 | 2023-08-31 | |
| Alichem | A229000234-10g |
1-(Anthracen-9-yl)-2,2,2-trifluoroethanone |
53531-31-0 | 95% | 10g |
$376.20 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T870687-200mg |
9-Trifluoroacetylanthracene |
53531-31-0 | 98% | 200mg |
223.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OI936-1g |
9-Trifluoroacetylanthracene |
53531-31-0 | 98.0%(GC) | 1g |
¥785.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OI936-250mg |
9-Trifluoroacetylanthracene |
53531-31-0 | 98.0%(GC) | 250mg |
¥317.0 | 2022-05-30 | |
| Apollo Scientific | PC4531-1g |
9-Trifluoroacetylanthracene |
53531-31-0 | 1g |
£60.00 | 2024-05-24 |
9-Trifluoroacetylanthracene Suppliers
9-Trifluoroacetylanthracene Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 9-Trifluoroacetylanthracene
9-Trifluoroacetylanthracene (CAS No. 53531-31-0): A Versatile Fluorinated Building Block for Advanced Materials
9-Trifluoroacetylanthracene (CAS No. 53531-31-0) is a highly specialized fluorinated aromatic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in materials science. As researchers continue to explore novel fluorinated organic compounds for advanced technologies, this particular anthracene derivative stands out for its exceptional electronic characteristics and synthetic utility.
The molecular structure of 9-trifluoroacetylanthracene combines the planar aromatic system of anthracene with the strong electron-withdrawing properties of the trifluoroacetyl group. This combination creates a compound with remarkable photophysical properties that are currently being investigated for applications in organic electronics and optoelectronic devices. Recent studies have shown that fluorinated anthracene derivatives like this one exhibit enhanced stability and performance in OLED materials compared to their non-fluorinated counterparts.
In synthetic chemistry, 9-trifluoroacetylanthracene CAS 53531-31-0 serves as a valuable intermediate for the preparation of more complex fluorinated systems. The trifluoroacetyl group can be readily transformed into various other functionalities, making this compound a versatile building block for organic synthesis. Researchers working on fluorescent probes and molecular sensors have particularly benefited from the unique properties of this anthracene derivative, as it provides both fluorescence and the ability to participate in specific molecular recognition events.
The growing interest in sustainable materials has brought renewed attention to compounds like 9-trifluoroacetylanthracene. In the context of green chemistry initiatives, researchers are exploring how fluorinated compounds can contribute to energy-efficient technologies with reduced environmental impact. The thermal stability and durability imparted by the fluorine atoms make this compound particularly attractive for applications where long-term performance is crucial.
From a commercial perspective, the demand for high-purity 9-trifluoroacetylanthracene has been steadily increasing, particularly from manufacturers of specialty chemicals and advanced materials. The compound's role in developing next-generation electronic materials has positioned it as an important material in the supply chains of several high-tech industries. Quality control parameters for this compound typically emphasize purity levels exceeding 98%, with particular attention to the absence of anthracene-related byproducts.
Recent advancements in analytical techniques have enabled more precise characterization of 9-trifluoroacetylanthracene properties. Modern spectroscopic methods, including advanced NMR and mass spectrometry, allow researchers to study the compound's behavior in various environments with unprecedented detail. These analytical capabilities are crucial for applications in materials research where subtle structural variations can significantly impact performance.
The safety profile of 9-trifluoroacetylanthracene (53531-31-0) has been well-documented in scientific literature. While all chemicals require proper handling, this compound is not classified as hazardous under standard laboratory conditions. Researchers appreciate its stability and relatively low volatility, which contribute to safer working environments compared to some other fluorinated compounds.
Looking toward future applications, 9-trifluoroacetylanthracene synthesis and modification continue to be active areas of research. The compound's potential in organic photovoltaics is particularly promising, as scientists work to develop more efficient solar energy conversion materials. Additionally, its use in bioimaging applications is being explored, taking advantage of the anthracene core's fluorescence properties combined with the metabolic stability conferred by fluorine substitution.
For researchers and industrial users seeking CAS 53531-31-0 suppliers, it's important to consider both technical specifications and application-specific requirements. The compound is typically available in research quantities from specialty chemical providers, with custom synthesis options for larger-scale needs. Documentation accompanying the material should include detailed characterization data to ensure suitability for intended applications.
In conclusion, 9-trifluoroacetylanthracene represents an important class of fluorinated aromatic compounds with diverse applications in modern chemistry and materials science. Its unique combination of structural features and electronic properties continues to inspire innovation across multiple scientific disciplines. As research into functional organic materials advances, this compound is likely to play an increasingly important role in the development of next-generation technologies.
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